molecular formula C7H7BBrFO2 B2533822 4-Bromo-5-fluoro-2-methylphenylboronic acid CAS No. 1646842-34-3

4-Bromo-5-fluoro-2-methylphenylboronic acid

Cat. No.: B2533822
CAS No.: 1646842-34-3
M. Wt: 232.84
InChI Key: OZAGLHAPIPPEJJ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H7BBrFO2 and its molecular weight is 232.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl 4-Bromo-5-fluoro-2-methylphenylboronic acid is valuable in the synthesis of complex chemical compounds. For instance, it is a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, like flurbiprofen. The synthesis process, however, faces challenges due to the high cost and toxicity of some reactants, highlighting the importance of developing practical, cost-effective methods for large-scale production (Qiu et al., 2009).

Applications in Organic Transformations

Silica Supported Brönsted Acids as Catalyst in Organic Transformations this compound is relevant in organic transformations, particularly when used in conjunction with silica-supported Brönsted acids. These combinations are significant in various organic reactions, providing benefits like environment-friendliness, good to excellent yields, and recyclability. Such applications are crucial in pharmaceutical and chemical industries (Kaur et al., 2015).

Chemosensor Development

Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol The compound is also instrumental in developing chemosensors for detecting various analytes, showcasing its versatility and potential in chemical sensing technologies. These chemosensors, based on compounds like 4-Methyl-2,6-diformylphenol, can detect a wide range of analytes with high selectivity and sensitivity. Such technologies are vital for environmental monitoring, healthcare, and industrial applications (Roy, 2021).

Mechanism of Action

Target of Action

The primary target of 4-Bromo-5-fluoro-2-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, which is affected by this compound, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

The compound’s physical and chemical properties, such as its density, boiling point, and molar volume , may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as medicinal chemistry and materials science .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature and pressure conditions can affect the compound’s reactivity and stability . Furthermore, the presence of other substances, such as palladium catalysts and other reagents, can influence the compound’s efficacy in the Suzuki–Miyaura coupling reaction .

Properties

IUPAC Name

(4-bromo-5-fluoro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAGLHAPIPPEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)Br)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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